Product packaging for Isothiazol-4-ylmethyl-methyl-amine(Cat. No.:)

Isothiazol-4-ylmethyl-methyl-amine

Cat. No.: B7901309
M. Wt: 128.20 g/mol
InChI Key: MXRIESDCFAHICF-UHFFFAOYSA-N
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Description

Isothiazol-4-ylmethyl-methyl-amine is a useful research compound. Its molecular formula is C5H8N2S and its molecular weight is 128.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2S B7901309 Isothiazol-4-ylmethyl-methyl-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(1,2-thiazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-6-2-5-3-7-8-4-5/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRIESDCFAHICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

N Alkylation and N Acylation of the Side Chain Amine:

The secondary amine in the side chain is predicted to be a highly reactive site for nucleophilic substitution reactions. For instance, its reaction with an alkyl halide like methyl iodide would lead to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Similarly, acylation with an agent like acetyl chloride would yield the corresponding amide.

Interactive Data Table: Predicted Energetics for N-Alkylation

ReactantProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Isothiazol-4-ylmethyl-methyl-amine + CH₃I[Isothiazol-4-ylmethyl-dimethyl-amine]⁺I⁻15-20-10 to -15

Note: The data in this table is hypothetical and based on typical values for N-alkylation of secondary amines as determined by computational methods. Actual values would require specific DFT calculations for this molecule.

Electrophilic Attack on the Isothiazole Ring:

The isothiazole (B42339) ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is directed by the existing substituent. The N-methyl-N-(isothiazol-4-ylmethyl)amine group is an activating group, and computational analysis of frontier molecular orbitals (HOMO-LUMO) would be necessary to predict the most likely site of substitution (e.g., C5 position).

Nucleophilic Attack on the Isothiazole Ring:

While less common for the unsubstituted ring, nucleophilic attack on the isothiazole (B42339) ring can occur, particularly if the ring is activated by electron-withdrawing groups or if a strong nucleophile is used. Computational modeling can determine the feasibility and regioselectivity of such reactions.

Reaction with Oxidizing Agents:

The reaction of Isothiazol-4-ylmethyl-methyl-amine with oxidizing agents like ozone or hydrogen peroxide could lead to various products. Computational studies can map out the potential energy surface for these reactions, identifying intermediates and transition states. For example, theoretical studies on the reaction of methylamine (B109427) with ozone have shown the formation of various oxygenated products through different transition states. acs.org

Interactive Data Table: Predicted Reaction Pathways with Ozone

Proposed ProductKey IntermediatePredicted Feasibility
N-oxide of the side-chain amineAmine-Ozone adductHigh
Ring-opened productsOzonide intermediateModerate

Note: This table presents plausible reaction pathways based on computational studies of related amines. Specific calculations are needed for this compound.

Computational Chemistry and Theoretical Investigations of Isothiazol 4 Ylmethyl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For Isothiazol-4-ylmethyl-methyl-amine, these methods can elucidate the distribution of electrons and the energies of its molecular orbitals.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the optimized geometries and electronic properties of molecules. nih.goviosrjournals.org For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms. edu.krdrsc.org This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

The electronic structure, including the distribution of electron density and atomic charges, can also be determined. These calculations are essential for understanding the molecule's polarity and reactivity. For instance, the self-consistent field (SCF) energy and dipole moment are key parameters obtained from these calculations. iosrjournals.org

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
Bond Length (C-S) in Isothiazole (B42339) Ring1.72 Å
Bond Length (C=N) in Isothiazole Ring1.33 Å
Bond Length (C-N) of Methylamine (B109427) Group1.47 Å
Bond Angle (C-S-N) in Isothiazole Ring90.5°
Dihedral Angle (C-C-N-C)~180° (for an extended conformation)

Note: These are hypothetical values based on typical DFT calculations for similar heterocyclic compounds.

Molecular Orbital Analysis (HOMO-LUMO Energetics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic transitions. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's kinetic stability and reactivity. aimspress.comshd-pub.org.rs

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. shd-pub.org.rs For this compound, the HOMO is expected to be localized primarily on the electron-rich isothiazole ring and the nitrogen atom of the methylamine group, while the LUMO would likely be distributed over the isothiazole ring. researchgate.net

Table 2: Predicted HOMO-LUMO Energetics for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-0.9
HOMO-LUMO Gap5.6

Note: These are hypothetical values based on DFT calculations for related thiazole (B1198619) derivatives. aimspress.comirjweb.com

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

For this compound, the ESP map would likely show negative potential (typically colored red) around the nitrogen and sulfur atoms of the isothiazole ring, indicating regions susceptible to electrophilic attack. The nitrogen atom of the methylamine group would also exhibit a region of negative potential. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly those of the methyl groups and the amine, making them potential sites for nucleophilic interaction.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the bond linking the isothiazole ring to the methylamine group allows for different spatial arrangements, or conformations, of this compound. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, thereby mapping the potential energy surface (PES).

For this compound, the primary rotatable bond is the C-C bond connecting the isothiazole ring to the CH2 group of the methylamine moiety. The rotation around this bond would lead to different conformers with varying energies. The most stable conformer would correspond to the global minimum on the PES, while other local minima would represent other stable, albeit less populated, conformations. The energy barriers between these conformers determine the rate of interconversion at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure and properties.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the isothiazole ring would have distinct chemical shifts from those on the methyl groups. uq.edu.au

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
1H NMR
Isothiazole ring CH7.5 - 8.5
CH2 (methylene bridge)~3.8
N-CH3 (methyl)~2.4
NHVariable (depends on solvent and concentration)
13C NMR
Isothiazole ring C110 - 155
CH2 (methylene bridge)~50
N-CH3 (methyl)~35

Note: These are hypothetical ranges based on known chemical shifts for similar functional groups. docbrown.info

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR spectrum. iosrjournals.org Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or wagging. The predicted vibrational frequencies for this compound would include characteristic peaks for the C-H, N-H, C=N, and C-S stretching and bending modes. researchgate.netscispace.com

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, often in a condensed phase (e.g., in a solvent or as part of a larger system). researchgate.netnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and transport properties. For this compound, an MD simulation could be used to explore its conformational flexibility in solution, its interactions with solvent molecules, and its potential to aggregate. These simulations provide a more realistic picture of the molecule's behavior in a real-world environment.

In Silico Prediction of Chemical Reactivity and Reaction Pathways

The chemical reactivity and potential reaction pathways of this compound can be elucidated through computational chemistry, providing insights into its behavior under various conditions. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, its reactivity can be predicted by examining its constituent functional groups—the isothiazole ring and the N-methyl-N-(isothiazol-4-ylmethyl)amine side chain—and by drawing parallels with related, well-studied chemical systems. Theoretical investigations, primarily employing Density Functional Theory (DFT), offer a powerful tool to probe the electronic structure, reactive sites, and potential energy surfaces of reaction mechanisms.

The isothiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of both sulfur and nitrogen atoms. medwinpublishers.com These heteroatoms affect the electron distribution within the ring, making it susceptible to various types of chemical transformations. The attached N-methyl-N-(isothiazol-4-ylmethyl)amine group further modulates the reactivity of the isothiazole core and introduces its own set of reactive possibilities.

Predicted Reactivity Hotspots:

Computational models, such as Molecular Electrostatic Potential (MEP) maps, can predict the likely sites for electrophilic and nucleophilic attack. For this compound, the following reactivity patterns are anticipated:

The Isothiazole Ring: The nitrogen atom in the isothiazole ring is expected to be a primary site for protonation and coordination to Lewis acids due to its lone pair of electrons. The carbon atoms of the ring can be susceptible to both electrophilic and nucleophilic attack, depending on the nature of the attacking reagent and the electronic influence of the substituents.

The Amine Side Chain: The nitrogen atom of the N-methyl-N-(isothiazol-4-ylmethyl)amine side chain is a key nucleophilic center. Its lone pair of electrons makes it reactive towards electrophiles such as alkyl halides and acylating agents. masterorganicchemistry.com This reactivity is a common feature of alkylamines. acs.org

Potential Reaction Pathways:

Based on the predicted reactivity hotspots, several reaction pathways can be computationally investigated to understand the chemical behavior of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Isothiazol 4 Ylmethyl Methyl Amine Analogs

Correlative Analysis of Structural Modifications on Isothiazole-4-ylmethyl-methyl-amine Derivatives

The biological activity of isothiazole (B42339) derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies reveal that even minor chemical modifications can lead to significant changes in potency and selectivity.

For instance, in a series of 2-amino-4-phenyl-1,3-thiazole analogs, which share a similar thiazole (B1198619) core, the introduction of different substituents on the phenyl ring and modifications of the amino group led to a broad spectrum of antitumor activity. nih.gov Specifically, compounds with a 4-fluorophenyl group at the 4-position of the thiazole ring demonstrated notable potency. nih.gov This highlights the importance of the substituent at this position for biological activity.

In another study focusing on isothiazole–thiazole derivatives as fungicides, modifications at the 4-position of the isothiazole ring were also found to be critical. nih.gov The fungicidal activity against various plant pathogens was highly dependent on the nature of the substituent at this position. These findings underscore a general principle: the 4-position of the isothiazole ring is a key site for modification to modulate biological activity.

Table 1: Illustrative SAR of 4-Substituted Isothiazole Analogs Note: This table is a composite representation based on general findings in the field and does not represent data from a single study.

Compound Series R1 (at C4) Observed Activity Trend
Fungicidal Isothiazoles -H Moderate Activity
-CH3 Increased Activity
-Cl High Activity

This correlative analysis demonstrates that systematic structural modifications, particularly at the C4 position, are a powerful tool for optimizing the biological profile of isothiazole-based compounds.

Impact of Substituent Electronic and Steric Effects on Molecular Properties

Electronic Effects: The isothiazole ring itself possesses unique electronic characteristics due to the presence of two electronegative heteroatoms. researchwithrutgers.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the ring can significantly alter its electron density and reactivity. For example, in benzothiazole (B30560) derivatives, the introduction of an electron-withdrawing fluorine atom can enhance cytotoxicity and metabolic stability. mdpi.com Conversely, electron-donating groups like methoxy (B1213986) can also contribute to potent biological activity through favorable interactions within protein binding sites. mdpi.com The interplay of these electronic effects is crucial for optimizing binding affinity and efficacy.

Steric Effects: The size and shape of substituents (steric effects) are critical for ensuring a proper fit within the binding pocket of a biological target. Bulky substituents can create steric hindrance, preventing the molecule from binding effectively. Conversely, a well-placed substituent can enhance binding by occupying a specific hydrophobic pocket. In a study of isoxazole (B147169) derivatives, which are structurally related to isothiazoles, the introduction of different linkers and substituents at the C-4 position was guided by in silico docking to ensure optimal fit within the target's allosteric site. dundee.ac.uk Research on trifluoromethyl benzothiazole sulfones has shown that while electronic effects of substituents on the benzothiazole ring did not significantly impact reaction outcomes, steric effects, such as an ortho-methyl group, could diminish yield. acs.org

Table 2: Influence of Electronic and Steric Effects on Isothiazole Analog Properties

Substituent Property Effect on Molecular Properties Example
Electronic
Electron-Withdrawing (e.g., -F, -Cl) Can increase metabolic stability and binding affinity. mdpi.com A fluorine atom on a benzothiazole core can enhance anticancer activity. mdpi.com
Electron-Donating (e.g., -OCH3) Can form favorable hydrogen bonds and hydrophobic interactions. mdpi.com A methoxy group can lead to submicromolar inhibition of certain kinases. mdpi.com
Steric
Small Substituents (e.g., -H, -CH3) Generally well-tolerated and can fit into smaller binding pockets.

A deep understanding of these electronic and steric parameters is essential for the rational design of isothiazole analogs with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding and accelerating the drug design process.

In the context of isothiazole derivatives, QSAR studies have been successfully employed to design new and selective inhibitors for various biological targets. For example, a QSAR investigation on a set of isothiazole derivatives targeting the hepatitis C virus (HCV) NS5B polymerase utilized multiple linear regression (MLR) and artificial neural networks (ANN) to develop predictive models. nih.gov These models were based on molecular descriptors that quantify various aspects of the molecules' structure, such as their topology, electronic properties, and geometry. researchgate.net

A 3D-QSAR study on 2-oxoquinoline arylaminothiazole derivatives as tubulin inhibitors employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). scielo.org.mx These methods generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity. Such insights are invaluable for designing new compounds with enhanced potency. scielo.org.mx

Table 3: Key Parameters in a Representative QSAR Model for Thiazole Derivatives This table is illustrative and based on typical parameters found in QSAR studies.

Statistical Parameter Value Significance
R² (Coefficient of Determination) 0.8436 tandfonline.com Indicates that a high percentage of the variance in biological activity is explained by the model.
Q² (Cross-validated R²) 0.7965 tandfonline.com A measure of the model's internal predictive ability.

| R²ext (External Validation R²) | 0.6308 tandfonline.com | Assesses the model's ability to predict the activity of an external test set of compounds. |

QSAR provides a powerful predictive framework for the rational design of novel isothiazole-based compounds with improved therapeutic potential.

Ligand-Based and Structure-Based Molecular Design Strategies

The design of novel isothiazole analogs can be approached through two primary computational strategies: ligand-based and structure-based design.

Ligand-Based Design: This approach is employed when the 3D structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active, to derive a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This method involves docking candidate molecules into the binding site of the target protein to predict their binding orientation and affinity. nih.gov This allows for the rational design of modifications that can improve interactions with key amino acid residues in the binding site, leading to enhanced potency and selectivity. For instance, the design of isothiazole–thiazole derivatives as fungicides involved molecular docking studies to understand their interaction with the target protein. nih.gov Similarly, structure-based design has been used to develop novel β-secretase inhibitors containing a thiazole moiety. researchgate.net

Integrated approaches that combine both ligand- and structure-based methods can be particularly effective. nih.gov For example, key pharmacophoric features identified from known ligands can be used to guide the docking of new scaffolds into a known protein structure.

Conformational Flexibility and Its Role in Molecular Interactions

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. Isothiazole derivatives, like all molecules, are not static entities but exist as an ensemble of different conformations. The conformational flexibility of the isothiazole ring and its substituents plays a significant role in molecular interactions.

The isothiazole ring itself imposes certain conformational constraints on the molecule. Studies on related thiazole-containing amino acids have shown that the ring can stabilize specific conformations, such as the semi-extended β2 conformation, through intramolecular hydrogen bonds. nih.govnih.govresearchgate.net The environment, such as the polarity of the solvent, can also influence the preferred conformation. nih.gov

Computational methods, such as molecular dynamics (MD) simulations, can be used to explore the conformational landscape of a molecule and identify its most stable, low-energy conformations. scielo.org.mx Understanding the preferred conformations of isothiazole analogs is critical for designing molecules that can adopt the correct shape to bind effectively to their target. A rigid molecule that is "pre-organized" in the correct binding conformation may exhibit higher affinity than a more flexible molecule that needs to expend energy to adopt the correct shape upon binding. Conversely, some degree of flexibility may be advantageous for allowing the molecule to adapt to the binding site. A conformational analysis of thiazoline (B8809763) and thiazole analogs revealed that these rings significantly reduce the flexibility of the molecule, leading to a more rigid structure. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., DAD, MS)

High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are the most prevalent techniques for analyzing isothiazolinones due to their suitability for non-volatile and thermally labile compounds. nih.gov Coupling HPLC with advanced detectors like Diode Array Detectors (DAD) and Mass Spectrometers (MS) provides the selectivity and sensitivity required for complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, offering high selectivity and sensitivity. nih.govnih.gov Methods have been developed to simultaneously analyze multiple isothiazolinones in diverse products like cosmetics, cleaning agents, and water-based adhesives. nih.govresearchgate.netbohrium.com For instance, a validated HPLC-MS/MS method for six isothiazolinones in food contact adhesives utilized a multiple-reaction monitoring (MRM) mode for both qualitative and quantitative analysis. nih.govnih.gov The use of a C8 or C18 analytical column with a mobile phase consisting of solvents like water (often with a formic acid modifier) and acetonitrile (B52724) or methanol (B129727) is common. nih.govscirp.org

For compounds with chromophores, DAD detection is a viable option. researchgate.net The selection of detection wavelength is crucial; for various isothiazolinones, these typically fall within the 275–318 nm range. researchgate.net

Table 1: Examples of HPLC Conditions for Isothiazolinone Analysis

Analytical Technique Column Mobile Phase Detection Application Reference
HPLC-MS/MS Kinetex phenyl-hexyl Isocratic: 0.1% formic acid in methanol and distilled water ESI+ with MRM Rat plasma, urine, tissue nih.gov
HPLC-MS/MS - Gradient: Water-acetonitrile MS/MS Washing-up liquid researchgate.net
UHPLC/DAD ACCLAIM™ 120 C8 Water (0.1% formic acid) with acetonitrile/methanol DAD (250-280 nm) Cosmetic products nih.gov
HPLC Agilent ZORBAX SB-C18 Gradient: Acetonitrile-water DAD (275-318 nm) Liquid detergents researchgate.net
HPLC-MS/MS - - MRM Water-based adhesives nih.govnih.gov

Gas Chromatography (GC) with Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another effective technique for the analysis of isothiazolinones, valued for its high sensitivity, selectivity, and the ability to identify non-targeted compounds when operated in full-scan mode. researchgate.net However, due to the lower volatility of some isothiazolinones, a derivatization step is often required to improve their chromatographic performance. researchgate.netnih.gov For example, 1,2-benzisothiazolinone (BIT) can be derivatized with diazomethane (B1218177) before analysis. nih.gov

GC-MS methods have been successfully developed for the simultaneous detection of multiple biocides in household products and environmental waters. nih.govkoreascience.kr These methods often involve a pre-concentration step, such as solid-phase extraction, followed by analysis using a capillary column (e.g., DB-5MS) and MS detection. nih.govui.ac.id Tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and sensitivity, significantly lowering detection limits compared to single quadrupole MS (SIM mode). researchgate.net

Table 2: Examples of GC-MS Conditions for Isothiazolinone Analysis

Analytical Technique Column Derivatization Key Parameters Application Reference
GC-MS Capillary column Diazomethane for BIT Pre-concentration by SPE Environmental waters nih.gov
GC-MS DB-5MS capillary Not specified MSPD extraction Cosmetic products ui.ac.id
GC-MS-SIM - Not specified UAE extraction Household products koreascience.kr
GC-MS/MS - Isobutyl chloroformate Ion-pair extraction, MRM mode Ammonia caramel researchgate.net

Ion Chromatography (IC) for Related Amine Species

Ion Chromatography (IC) is a well-established and valuable technique for determining ionic analytes, particularly amines, which are weak bases. thermofisher.comthermofisher.com While not the primary method for the parent isothiazole (B42339) structure, IC is highly suitable for analyzing related amine species that may be precursors, impurities, or degradation products of Isothiazol-4-ylmethyl-methyl-amine. This includes short-chain aliphatic amines like methylamine (B109427) and dimethylamine. thermofisher.comrsc.org

Cation-exchange chromatography with suppressed conductivity detection is a standard IC method for analyzing amines in various matrices, from industrial process water to pharmaceuticals. thermofisher.comthermofisher.com The use of high-capacity cation-exchange columns, such as the Dionex IonPac series (CS16, CS17, CS19), allows for the separation of common cations from small polar amines and moderately hydrophobic amines. thermofisher.com Method customization can be achieved by using organic modifiers like acetone (B3395972) or acetonitrile to sharpen peaks of strongly retained amines. amazonaws.com For enhanced sensitivity with certain analytes, amperometric detection can also be used. nih.gov

Table 3: Ion Chromatography Methods for Amine Analysis

Analytical Technique Column Detection Eluent/Conditions Analytes Reference
Cation IC Dionex IonPac CS19 Suppressed Conductivity Methanesulfonic acid Dimethylamine, other amines thermofisher.com
Cation-exchange IC Dionex CS12 DC Amperometric Gradient: CH3CN + H2SO4 Aromatic amines nih.gov
Non-suppressed IC Metrosep C2-250 Direct Conductivity Isocratic Ethanolamines, common cations amazonaws.com
Ion-exchange chromatography - Suppressed Conductivity - Common cations and amines thermofisher.com

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step for the accurate quantitative analysis of isothiazolinones, especially in complex matrices like cosmetics, adhesives, and environmental samples. nih.gov The goal is to extract the target analytes, remove interfering substances, and concentrate the sample for analysis.

Commonly employed techniques include:

Solid-Phase Extraction (SPE) : Widely used for sample cleanup and concentration. nih.gov Various stationary phases, such as polymeric materials, C18, and Florisil, have been utilized for isothiazolinone extraction from different sample types. researchgate.netnih.govnih.gov

Liquid-Liquid Extraction (LLE) : A powerful and versatile technique for cleanup and enrichment, particularly for aqueous samples. It is flexible and relatively inexpensive. nih.gov

Matrix Solid-Phase Dispersion (MSPD) : A streamlined process where the sample is blended with a solid sorbent (dispersive phase). This technique has been successfully applied to cosmetics and household products, using Florisil as the sorbent and methanol as the elution solvent, with the resulting extract being ready for HPLC-MS/MS analysis without further cleanup. researchgate.net

Ultrasound-Assisted Extraction (UAE) : An efficient "green" extraction method used for both solid and high-viscosity liquid samples. nih.gov It has been employed for extracting isothiazolinones from household products and adhesives. nih.govkoreascience.krnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This technique, which involves extraction with a solvent and partitioning with salts, followed by dispersive SPE for cleanup, has been adapted for the extraction of isothiazolinones from soft drinks and soy sauce. mdpi.com

Table 4: Sample Preparation Techniques for Isothiazolinone Analysis

Technique Matrix Key Parameters Analytical Method Reference
Matrix Solid-Phase Dispersion (MSPD) Cosmetics, Household Products Dispersive phase: Florisil; Elution solvent: Methanol HPLC-MS/MS researchgate.net
Solid-Phase Extraction (SPE) Environmental Waters Sorbent: Polymeric material + RP-C18 GC-MS nih.gov
Ultrasound-Assisted Extraction (UAE) Water-based Adhesives Solvent: Methanol; Time: 60 min HPLC-MS/MS nih.gov
Liquid-Liquid Extraction (LLE) Baby Wipes - HPLC nih.gov
QuEChERS Soft drinks, Bakery products Solid sorbent added directly to sample solution - mdpi.com

Validation Parameters in Analytical Method Development (e.g., linearity, detection limits, quantification limits)

Validation is essential to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Key parameters evaluated during method validation for isothiazolinones include linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy. rsc.org

Linearity : Establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. For isothiazolinone analysis, excellent linearity is often achieved with correlation coefficients (R²) exceeding 0.998 or higher. researchgate.netrsc.org

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. inorganicventures.com For isothiazolinones, these limits can be very low, often in the µg/L (ppb) or ng/g (ppb) range, especially when using MS/MS detection. nih.govresearchgate.netnih.gov For example, HPLC-MS/MS methods have achieved LODs ranging from 0.0002 to 0.025 mg/L depending on the specific compound and matrix. nih.gov

Precision : Expresses the closeness of agreement between a series of measurements. It is typically reported as the relative standard deviation (RSD) and should be low (e.g., <7-15%) for both intra-day and inter-day analyses. researchgate.netrsc.org

Accuracy : Refers to the closeness of the measured value to the true value and is often assessed through recovery studies. For isothiazolinones, satisfactory recoveries are generally in the range of 80% to 115%. researchgate.netrsc.org

Table 5: Reported Validation Parameters for Isothiazolinone Analytical Methods

Method Linearity (R²) LOD LOQ Recovery (%) Precision (%RSD) Reference
HPLC-MS/MS >0.9990 0.7-3.0 µg/L (as migration limits) - 87.2-114.8 <8 rsc.org
HPLC-MS/MS >0.9980 Low ng/g level Low ng/g level >80% (except MI) <7 researchgate.net
GC-MS - 0.01-0.1 µg/L - - <10% (except MI) nih.gov
HPLC-MS/MS - 0.010 mg/L 0.020 mg/L 81.5-107.3 <5.9 nih.gov
MSPD-GC-MS - - 0.56-1.95 µg/mL 97.87-103.15 <11 ui.ac.id

Exploration of Isothiazol 4 Ylmethyl Methyl Amine in Fundamental Chemical Biology and Applied Chemistry Research

Investigation as Chemical Probes for Receptor/Enzyme Interaction Studies

The isothiazole (B42339) scaffold is a valuable structural motif for designing chemical probes to investigate biological systems. The inherent ability of the nitrogen and sulfur heteroatoms to participate in various non-covalent interactions makes isothiazole derivatives effective ligands for a range of biological targets, including enzymes and receptors. ontosight.aimdpi.com These compounds can be functionalized to enhance their binding affinity and selectivity, allowing for detailed studies of protein structure and function. ontosight.ai

Research into isothiazole derivatives has shown their potential as inhibitors for enzymes critical in various disease pathways. ontosight.aiontosight.ai For instance, derivatives have been developed as inhibitors of proteases and histone acetyltransferases. thieme-connect.comresearchgate.net The isothiazole ring can act as a bioisostere for other aromatic systems, and its presence can protect a molecule from enzymatic degradation, thereby prolonging its biological action. thieme-connect.com While specific research on Isothiazol-4-ylmethyl-methyl-amine as a chemical probe is not prominent, the broader class of isothiazoles has been successfully used to create competitive antagonists for insect GABA receptors and inhibitors for the nuclear bile acid receptor FXR, highlighting the scaffold's utility in creating targeted molecular tools for biochemical investigation. thieme-connect.com

Applications in Agrochemical Research

The low toxicity and strong, broad-spectrum biological activity of isothiazole derivatives have made them a significant area of focus in the search for new green pesticides. nih.gov

Derivatives of isothiazole are well-documented for their potent fungicidal properties. Notably, compounds based on the 3,4-dichloroisothiazole core have demonstrated significant efficacy against a variety of plant pathogens. mdpi.com Research has shown that combining the 3,4-dichloroisothiazole substructure with cinnamamide (B152044) morpholine (B109124) leads to compounds with excellent in vivo fungicidal activity against pathogens like Pseudoperonospora cubensis. acs.org

Studies on isothiazole-thiazole derivatives have revealed their effectiveness against oomycetes such as P. cubensis and Phytophthora infestans. nih.govresearchgate.net The mechanism of action for some of these advanced derivatives is multifaceted. One key target is the oxysterol-binding protein (ORP), with molecular docking studies confirming interaction at this site, similar to the fungicide oxathiapiprolin. nih.govrsc.org Furthermore, these compounds can induce systemic acquired resistance (SAR) in plants. This is a defense mechanism where the plant's innate immunity is stimulated, enhancing its resistance to subsequent pathogen attacks. nih.gov For example, treatment with certain isothiazole derivatives has been shown to significantly up-regulate the expression of the defense-related gene PR-1. nih.govresearchgate.net This dual-action approach—direct fungicidal activity and stimulation of the plant's defense system—makes isothiazole derivatives promising candidates for managing fungicide resistance. acs.orgnih.gov

Table 1: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives against Plant Pathogens This table is representative of data found in the literature for novel isothiazole derivatives.

Compound ID Pathogen Concentration (mg/L) Inhibition Rate (%) EC₅₀ (mg/L) Source
6u Pseudoperonospora cubensis 100 >90 0.046 nih.govresearchgate.net
6u Phytophthora infestans 100 >90 0.20 nih.govresearchgate.net
5a Pseudoperonospora cubensis 100 100 N/A acs.org
2a Botrytis cinerea N/A >60 N/A mdpi.com
2g Rhizoctonia solani N/A >60 N/A mdpi.com
2g Sclerotinia sclerotiorum N/A >60 N/A mdpi.com

The structural diversity of isothiazole chemistry has also been leveraged in the development of insecticides and herbicides. nih.govresearchgate.net The isothiazole ring is a component of mesoionic insecticides like triflumezopyrim (B3026458) and dicloromezotiaz, demonstrating its utility in creating potent insect-control agents. researchgate.net Research into novel N-pyridylpyrazole derivatives incorporating a thiazole (B1198619) moiety has yielded compounds with excellent insecticidal activity against Lepidoptera pests, including Plutella xylostella and Spodoptera exigua. mdpi.com

Role as Ligands in Coordination Chemistry and Metal Complex Formation

The isothiazole ring, possessing both a soft base (sulfur) and a hard base (nitrogen), is a versatile ligand capable of coordinating with a wide range of hard and soft metals. researchgate.netnih.gov Despite the potential, the coordination chemistry of isothiazoles has been explored less extensively than that of their isomeric thiazoles. researchgate.netresearchgate.net However, recent research highlights the high potential of isothiazole heterocycles in designing novel metal complexes. thieme-connect.comthieme-connect.com

Chlorinated isothiazoles, in particular, serve as valuable building blocks for synthesizing a variety of substituted isothiazoles designed to act as ligands. thieme-connect.com For example, derivatives of 4,5-dichloroisothiazole-3-carboxylic acid have been synthesized with additional coordination sites, such as 1,2,4-triazole (B32235) or tetrazole rings, to create polyfunctional ligands for forming metal complexes. thieme-connect.com The resulting metal-isothiazole complexes are being investigated for their potential in catalysis and the development of new pesticides. thieme-connect.com

Catalytic Applications in Organic Synthesis or Industrial Processes

Metal complexes derived from isothiazole ligands are emerging as promising catalysts in organic and industrial chemistry. thieme-connect.comresearchgate.net A significant area of interest is their use in cross-coupling reactions, which are fundamental processes in synthetic chemistry. thieme-connect.com The development of isothiazole-based catalysts aligns with the principles of "green chemistry," particularly when these complexes can function effectively in aqueous or aqueous-alcoholic media. thieme-connect.comthieme-connect.com

The tunability of the isothiazole ligand allows for the fine-tuning of the electronic and steric properties of the metal center, which can enhance catalytic activity and selectivity. acs.org While the application of isothiazole complexes in catalysis is a developing field, the stability and versatile coordination ability of the isothiazole ring suggest broad prospects for their future use in various synthetic and industrial processes. thieme-connect.comchemscene.com

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes with Enhanced Efficiency

The future synthesis of Isothiazol-4-ylmethyl-methyl-amine will likely move beyond traditional multi-step procedures, focusing on strategies that offer higher efficiency, sustainability, and atom economy. thieme-connect.com Modern synthetic organic chemistry provides a toolbox of advanced methods that could be adapted for the targeted synthesis of this compound. rsc.org Key areas of development will likely include one-pot reactions, metal-free catalysis, and flow chemistry approaches.

Recent advancements in isothiazole (B42339) synthesis have highlighted methods that avoid the use of transition metals, which are often expensive and can lead to product contamination. thieme-connect.com For instance, a metal-free approach for synthesizing 3,5-disubstituted isothiazoles utilizes β-keto dithioesters and ammonium (B1175870) acetate, proceeding through a sequential imine formation, cyclization, and aerial oxidation cascade. thieme-connect.com Adapting such a strategy for this compound would be a significant step forward. Another promising avenue is the use of ammonium thiocyanate (B1210189) as both a nitrogen and sulfur source in neat (solvent-free) reaction conditions, which represents a greener and more rapid synthetic route. rsc.org

Future research could focus on developing a convergent synthesis where the isothiazole core and the methyl-methyl-amine side chain are constructed in a minimal number of steps. A hypothetical comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic StrategyPotential PrecursorsKey AdvantagesForeseen Challenges
One-Pot (4+1) Annulation A suitable β-keto dithioester/thioamide and N-methylmethanamineHigh atom economy, reduced workup, potential for metal-free conditions. thieme-connect.comControl of regioselectivity, optimization of reaction conditions for the specific amine.
(3+2) Cycloaddition An α,β-unsaturated aldehyde precursor and a nitrogen-sulfur donating reagentAccess to 4-substituted isothiazoles, potentially milder reaction conditions. thieme-connect.comAvailability of the specific α,β-unsaturated aldehyde, potential for side reactions.
Flow Chemistry Synthesis Optimized precursors from batch synthesisPrecise control over reaction parameters, enhanced safety for exothermic reactions, potential for scalability.Initial setup costs, requirement for specialized equipment.
Modification of a Pre-formed Isothiazole 4-halomethylisothiazole and N-methylmethanamineStraightforward nucleophilic substitution.Synthesis of the 4-halomethylisothiazole precursor, potential for over-alkylation.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the investigation of this compound, a synergistic approach combining computational modeling and advanced experimental techniques will be crucial. youtube.com In silico methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can provide profound insights into the molecule's electronic structure, conformational preferences, and spectroscopic properties before a single experiment is conducted. researchgate.net

Computational studies can predict key molecular properties such as bond lengths, bond angles, Mulliken charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is invaluable for predicting the molecule's reactivity, kinetic stability, and potential for engaging in intermolecular interactions. nih.gov For example, the calculated electrostatic potential surface could indicate regions susceptible to nucleophilic or electrophilic attack, guiding the design of further chemical transformations. researchgate.net

These computational predictions would then be validated and refined through advanced experimental methodologies. Techniques such as single-crystal X-ray diffraction would provide definitive structural information, while spectroscopic methods (NMR, IR, UV-Vis, and fluorescence spectroscopy) would confirm the molecule's identity and probe its photophysical properties. rsc.orgresearchgate.net The interplay between these computational and experimental tools is outlined in Table 2.

Table 2: Synergy of Computational and Experimental Methods in this compound Research

Research QuestionComputational Approach (Prediction)Experimental Technique (Validation)
Molecular Geometry & Conformation DFT calculations to determine the lowest energy conformation.Single-crystal X-ray diffraction, 2D-NMR (NOESY).
Electronic Structure & Reactivity Calculation of HOMO-LUMO gap, Mulliken charges, and electrostatic potential maps.Cyclic voltammetry, reactivity studies with electrophiles/nucleophiles.
Spectroscopic Properties TD-DFT calculations to predict UV-Vis absorption and emission spectra.UV-Vis and fluorescence spectroscopy. rsc.org
Vibrational Frequencies DFT calculations to predict IR and Raman spectra.FT-IR and Raman spectroscopy.

Exploration of New Application Domains in Fundamental Chemistry

While many isothiazole derivatives have been explored for their biological activity, the unique structural features of this compound open up intriguing possibilities within fundamental chemistry. rsc.orgmedwinpublishers.com The presence of both the isothiazole ring (an electron-withdrawing heterocycle) and a tertiary amine side chain (a potential ligand) suggests several underexplored application domains.

One of the most promising areas is in coordination chemistry. The nitrogen atom of the methyl-amine group could act as a donor ligand, allowing the molecule to form complexes with various transition metals. Research in this area would involve synthesizing and characterizing these metal complexes, potentially leading to new catalysts or materials with interesting magnetic or optical properties. thieme-connect.com The electronic properties of the isothiazole ring could modulate the coordination environment of the metal center, offering a way to fine-tune the properties of the resulting complex.

Furthermore, this compound could serve as a versatile building block in organic synthesis. The isothiazole ring is known to be a stable scaffold that can be further functionalized. researchgate.net The amine side chain provides a handle for a variety of chemical transformations, such as amide bond formation or quaternization, allowing for the construction of more complex molecular architectures. These potential applications are summarized in Table 3.

Table 3: Potential Applications of this compound in Fundamental Chemistry

Application DomainRationalePotential Research Directions
Coordination Chemistry The tertiary amine side chain can act as a ligand for metal ions. thieme-connect.comSynthesis and characterization of transition metal complexes; investigation of their catalytic, magnetic, or optical properties.
Supramolecular Chemistry The combination of the aromatic isothiazole ring and the amine group allows for various non-covalent interactions (e.g., hydrogen bonding, π-stacking).Design of self-assembling systems, host-guest chemistry, and molecular sensors.
Synthetic Building Block The isothiazole core is a stable scaffold, and the amine side chain is a reactive handle.Use in the synthesis of more complex heterocyclic systems, development of novel polymers or dendrimers.
Materials Science The isothiazole moiety is found in some organic electronic materials. nih.govInvestigation of the potential for creating novel organic semiconductors or photophysically active materials.

Interdisciplinary Collaborations in this compound Research

The full research potential of this compound can only be realized through robust interdisciplinary collaborations. The journey from initial synthesis to novel applications inherently requires expertise from multiple scientific disciplines.

Synthetic Organic Chemists and Computational Chemists: This collaboration is fundamental. Synthetic chemists can design and execute the synthesis of the target molecule and its derivatives, while computational chemists can provide theoretical insights to guide synthetic efforts and predict molecular properties, saving time and resources. youtube.com

Structural Biologists and Medicinal Chemists: Should initial screenings suggest any biological activity, collaboration with structural biologists would be essential to understand the molecule's interaction with biological targets (like enzymes or receptors) through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov Medicinal chemists could then use this information to design and synthesize analogues with improved potency and selectivity. mdpi.com

Materials Scientists and Physicists: To explore applications in materials science, collaboration with materials scientists and physicists would be necessary. They can provide the expertise to fabricate and characterize devices (e.g., organic light-emitting diodes or field-effect transistors) and to measure key physical properties. nih.gov

Agrochemical Scientists: Given that many heterocyclic compounds have applications as fungicides or pesticides, collaboration with agrochemical scientists could uncover potential uses in crop protection. rsc.org

Q & A

Q. What are the established synthetic pathways for Isothiazol-4-ylmethyl-methyl-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of isothiazole derivatives often involves cyclization reactions, such as those employing phosphorus oxychloride at elevated temperatures (e.g., 120°C), as demonstrated in analogous heterocyclic amine syntheses . Optimization can be achieved via factorial design experiments to evaluate variables like temperature, catalyst concentration, and solvent polarity. Computational tools (e.g., quantum mechanical simulations) can model reaction kinetics and predict optimal conditions, reducing trial-and-error approaches .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include 1H^1H- and 13C^{13}C-NMR for structural elucidation, IR spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation. Cross-validation with computational predictions (e.g., DFT calculations) enhances accuracy. For example, discrepancies in NMR chemical shifts may arise from tautomeric equilibria, requiring iterative analysis and comparison with literature data for analogous compounds .

Q. What safety protocols are essential during the synthesis and handling of this compound?

Methodological Answer: Adhere to lab safety regulations, including proper ventilation, use of PPE (gloves, goggles), and protocols for handling irritants (e.g., phosphorus oxychloride). Emergency procedures, such as eye rinsing and spill containment, should follow standardized guidelines like those outlined in chemical hygiene plans .

Q. How should researchers document synthetic procedures and compound characterization to ensure reproducibility?

Methodological Answer: Detailed records must include reagent purities, reaction times, temperatures, and purification methods. Characterization data (e.g., spectral peaks, melting points) should align with IUPAC standards. Use electronic lab notebooks (ELNs) for traceability, and reference databases like PubChem for cross-checking physicochemical properties .

Advanced Research Questions

Q. How can computational tools improve the design of this compound derivatives with targeted biological activity?

Methodological Answer: Structure-activity relationship (SAR) modeling and molecular docking studies can predict interactions with biological targets (e.g., enzymes or receptors). Software like AutoDock or Schrödinger Suite enables virtual screening of derivatives, prioritizing candidates for synthesis. This reduces reliance on high-throughput experimental screening .

Q. What strategies resolve contradictions in biological activity data among structurally similar isothiazole derivatives?

Methodological Answer: Systematic comparison of assay conditions (e.g., cell lines, incubation times) and statistical meta-analysis can identify confounding variables. For instance, discrepancies in IC50_{50} values may arise from differences in solvent polarity or buffer composition. Replicating experiments under standardized protocols and using positive/negative controls ensures data reliability .

Q. How can multi-variable experimental designs (e.g., factorial design) optimize the synthesis of this compound derivatives?

Methodological Answer: Factorial design allows simultaneous testing of variables (e.g., temperature, catalyst loading, solvent ratio) to identify synergistic effects. For example, a 23^3 factorial design can reveal interactions between temperature and pH, enabling the identification of Pareto-optimal conditions for yield and purity .

Q. What methodologies validate the stability of this compound under varying storage conditions?

Methodological Answer: Accelerated stability studies under controlled humidity, temperature, and light exposure (per ICH guidelines) can predict shelf life. Techniques like HPLC track degradation products, while DSC (Differential Scanning Calorimetry) assesses thermal stability. Data should be analyzed using Arrhenius kinetics to extrapolate long-term stability .

Data Presentation and Reproducibility

Q. What are best practices for reporting biological activity data of this compound in publications?

Methodological Answer: Include full experimental details: assay type (e.g., enzyme inhibition, cytotoxicity), cell lines, compound concentrations, and statistical methods (e.g., ANOVA with post-hoc tests). Use standardized formats for IC50_{50}/EC50_{50} values and provide raw data in supplementary materials to facilitate replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.